molecular formula C20H23N3O2 B2704909 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1008189-18-1

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2704909
CAS No.: 1008189-18-1
M. Wt: 337.423
InChI Key: ASQSLOPPNOBLKB-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications

Biological Effects and Environmental Impact

Research on similar compounds, such as acetamide and its derivatives, has focused on understanding their biological effects and environmental impact. Kennedy (2001) provides an extensive review of the toxicology of acetamide and related compounds, highlighting the commercial importance and the varied biological consequences of exposure. This work underscores the importance of monitoring and mitigating the environmental and health impacts of such chemicals (Kennedy, 2001).

Water Pollution and Treatment Technologies

The presence and effects of pharmaceutical pollutants, including acetaminophen (ACT), in natural water bodies have been a significant area of concern. Vo et al. (2019) assessed the occurrences, toxicities, and removal technologies for ACT, a common painkiller, highlighting the challenge of managing pharmaceutical micropollutants. This research suggests the relevance of studying the environmental behaviors and treatment strategies for a wide range of synthetic compounds, including the one (Vo et al., 2019).

Advanced Oxidation Processes for Degradation

The degradation of pharmaceutical compounds like acetaminophen through advanced oxidation processes (AOPs) is critical for mitigating their environmental impact. Qutob et al. (2022) reviewed the kinetics, mechanisms, and by-products of acetaminophen degradation using AOPs, emphasizing the potential of these processes in enhancing water treatment efficacy. Such insights are valuable for understanding how similar compounds might be treated or degraded in environmental settings (Qutob et al., 2022).

Pharmacological Insights

Studies on the pharmacological properties of various compounds, including ketamine and its metabolites, offer insights into therapeutic mechanisms that could be relevant for the chemical compound . Zanos et al. (2018) provided a comprehensive review of ketamine's clinical uses and pharmacology, which could inform research on similar compounds with potential pharmacological applications (Zanos et al., 2018).

Properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-11-5-12(2)7-15(6-11)21-19(24)10-18-20(25)23-17-9-14(4)13(3)8-16(17)22-18/h5-9,18,22H,10H2,1-4H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQSLOPPNOBLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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